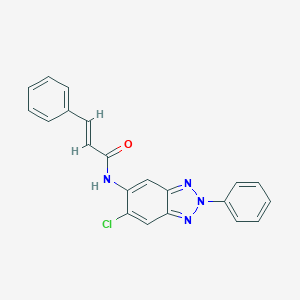
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is a versatile scaffold in medicinal chemistry, and a phenylprop-2-enamide group, contributing to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid, followed by chlorination to introduce the chloro substituent.
Coupling Reaction: The chlorinated benzotriazole is then coupled with cinnamic acid derivatives under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amines and reduced benzotriazole derivatives.
Substitution Products: Various substituted benzotriazole derivatives.
Scientific Research Applications
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide involves its interaction with molecular targets, such as enzymes and receptors. The benzotriazole moiety can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The phenylprop-2-enamide group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide: Unique due to its specific substitution pattern and combination of functional groups.
Other Benzotriazole Derivatives: Compounds with different substituents on the benzotriazole ring, such as (2E)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide.
Phenylprop-2-enamide Derivatives: Compounds with variations in the phenylprop-2-enamide group, such as (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-(4-methoxyphenyl)prop-2-enamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzotriazole moiety with a phenylprop-2-enamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15ClN4O |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(E)-N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H15ClN4O/c22-17-13-19-20(25-26(24-19)16-9-5-2-6-10-16)14-18(17)23-21(27)12-11-15-7-3-1-4-8-15/h1-14H,(H,23,27)/b12-11+ |
InChI Key |
FYEBAHGFXYKAFN-VAWYXSNFSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)
![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)
methanone](/img/structure/B278080.png)
![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)
![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278093.png)
